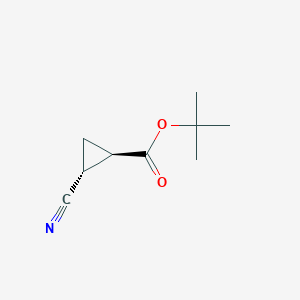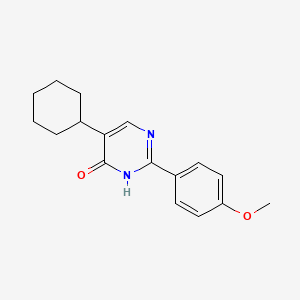
N-Propyl-N'-thiophen-3-ylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Propyl-N’-thiophen-3-ylthiourea is a chemical compound with the molecular formula C8H12N2S2. It belongs to the class of thiourea derivatives, which are known for their diverse biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Propyl-N’-thiophen-3-ylthiourea typically involves the reaction of thiophene-3-carbonyl chloride with N-propylthiourea in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of N-Propyl-N’-thiophen-3-ylthiourea follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-Propyl-N’-thiophen-3-ylthiourea undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiourea derivatives, each with distinct chemical and physical properties .
Wissenschaftliche Forschungsanwendungen
N-Propyl-N’-thiophen-3-ylthiourea has found applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of N-Propyl-N’-thiophen-3-ylthiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea: The parent compound with a simpler structure, used in various industrial and research applications.
N-Methyl-N’-thiophen-3-ylthiourea: A similar compound with a methyl group instead of a propyl group, exhibiting different chemical and biological properties.
N-Phenyl-N’-thiophen-3-ylthiourea: Another analog with a phenyl group, known for its distinct pharmacological activities.
Uniqueness
N-Propyl-N’-thiophen-3-ylthiourea is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its propyl group and thiophene ring contribute to its unique properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
61528-54-9 |
|---|---|
Molekularformel |
C8H12N2S2 |
Molekulargewicht |
200.3 g/mol |
IUPAC-Name |
1-propyl-3-thiophen-3-ylthiourea |
InChI |
InChI=1S/C8H12N2S2/c1-2-4-9-8(11)10-7-3-5-12-6-7/h3,5-6H,2,4H2,1H3,(H2,9,10,11) |
InChI-Schlüssel |
ZMFGUCPFSQXKSL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=S)NC1=CSC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(Methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14593314.png)
![Trimethyl{[1-(2,4,6-trimethoxyphenyl)prop-2-yn-1-yl]oxy}silane](/img/structure/B14593328.png)

![4-[(4-Octylphenyl)ethynyl]benzonitrile](/img/structure/B14593337.png)



![2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-ene-1-thione](/img/structure/B14593372.png)
![Pyrrolidine, 1-[[3-methylene-2-(1-pyrrolidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14593374.png)



